Methyl 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoate
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Overview
Description
METHYL 2-[({[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]CARBAMOYL}AMINO)SULFONYL]BENZOATE is a complex organic compound that features a combination of thiophene, pyrimidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]CARBAMOYL}AMINO)SULFONYL]BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]CARBAMOYL}AMINO)SULFONYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups may yield corresponding amines.
Scientific Research Applications
METHYL 2-[({[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]CARBAMOYL}AMINO)SULFONYL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[({[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]CARBAMOYL}AMINO)SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
METHYL 2-[({[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]CARBAMOYL}AMINO)SULFONYL]BENZOATE is unique due to its combination of thiophene, pyrimidine, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13F3N4O5S2 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
methyl 2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C18H13F3N4O5S2/c1-30-15(26)10-5-2-3-7-13(10)32(28,29)25-17(27)24-16-22-11(12-6-4-8-31-12)9-14(23-16)18(19,20)21/h2-9H,1H3,(H2,22,23,24,25,27) |
InChI Key |
PXTCPMHSTHJHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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